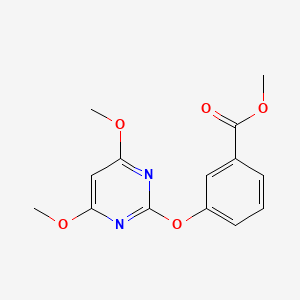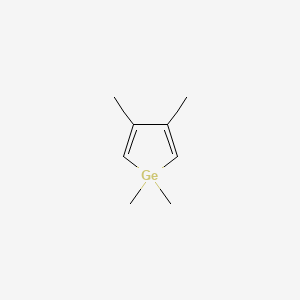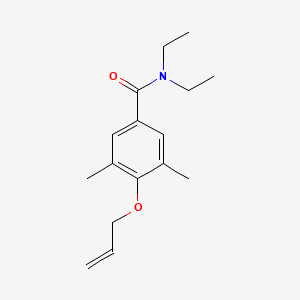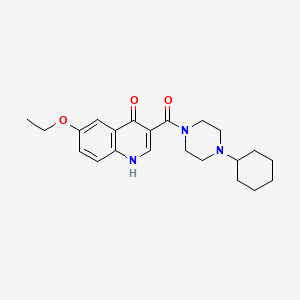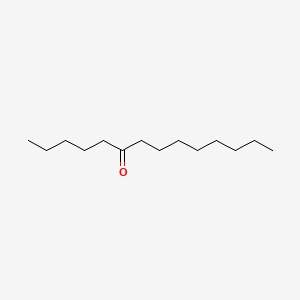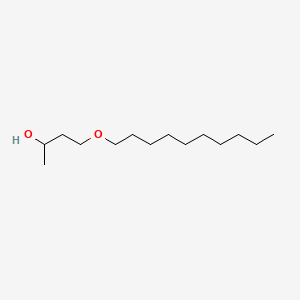
4(1H)-Pyrimidinone, 2-amino-5-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-amino-5-nitroso- is a heterocyclic organic compound with the molecular formula C4H4N4O2. It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound has an amino group at position 2 and a nitroso group at position 5, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- can be achieved through several methods. One common approach involves the nitration of 2-amino-4(1H)-pyrimidinone using nitric acid under controlled conditions to introduce the nitroso group at the 5-position . Another method includes the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 4(1H)-Pyrimidinone, 2-amino-5-nitroso-.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-amino-5-nitro-4(1H)-pyrimidinone.
Reduction: 2,5-diamino-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2-amino-5-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. These interactions are mediated through the formation of reactive intermediates that can modify the structure and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-nitroso-6-{[3-(3,4,5-trimethoxyphenoxy)propyl]amino}pyrimidin-4-ol
- N-(2-Amino-5-nitroso-6-oxo-1,6-dihydro-4-pyrimidinyl)-L-isoleucine
Uniqueness
4(1H)-Pyrimidinone, 2-amino-5-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H4N4O2 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
2-amino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(8-10)3(9)7-4/h1H,(H3,5,6,7,9) |
Clé InChI |
ADWMOUURJNZQCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
